(S)-(-)-2-Bromopropionic acid
Overview
Description
(S)-(-)-2-Bromopropionic acid is a chiral brominated carboxylic acid with the molecular formula C3H5BrO2. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by its optical activity, with the (S)-enantiomer being the focus due to its specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(-)-2-Bromopropionic acid can be synthesized through several methods. One common approach involves the bromination of (S)-(-)-lactic acid. The reaction typically uses hydrobromic acid (HBr) as the brominating agent under controlled conditions to ensure the retention of the stereochemistry. The reaction is carried out at low temperatures to prevent racemization and to achieve high enantiomeric purity.
Another method involves the asymmetric synthesis using chiral catalysts. This approach allows for the direct formation of this compound from simpler precursors, such as propionic acid derivatives, under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2-Bromopropionic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form more complex carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of 2-hydroxypropionic acid, 2-aminopropionic acid, or 2-thiolpropionic acid.
Reduction: Formation of 2-bromopropanol.
Oxidation: Formation of 2-bromopropionic acid derivatives with higher oxidation states.
Scientific Research Applications
(S)-(-)-2-Bromopropionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (S)-(-)-2-Bromopropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target.
Comparison with Similar Compounds
(S)-(-)-2-Bromopropionic acid can be compared with other similar compounds, such as:
®-(+)-2-Bromopropionic acid: The enantiomer of this compound, which has different stereochemistry and potentially different biological activities.
2-Chloropropionic acid: A halogenated carboxylic acid with a chlorine atom instead of bromine, which may exhibit different reactivity and applications.
2-Iodopropionic acid: Another halogenated derivative with an iodine atom, which can have distinct chemical properties and uses.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromine atom, which imparts unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S)-2-bromopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMFXREYOKQTI-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348997 | |
Record name | S-2-Bromopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32644-15-8 | |
Record name | (2S)-2-Bromopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32644-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromopropionic acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032644158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-2-Bromopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-2-Bromopropionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOPROPIONIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TD3XQN5MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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